Cas no 71812-11-8 (N-Cbz-2-amino-1,3-propanediol)

N-Cbz-2-amino-1,3-propanediol structure
N-Cbz-2-amino-1,3-propanediol structure
Product Name:N-Cbz-2-amino-1,3-propanediol
CAS No:71812-11-8
MF:C11H15NO4
MW:225.241103410721
CID:573258
PubChem ID:138991685
Update Time:2024-12-09

N-Cbz-2-amino-1,3-propanediol Chemical and Physical Properties

Names and Identifiers

    • FUCOSYLATED MONOSIALOGANGLIOSIDE GM1, (PORCINE THYROID)
    • 2)-O-b-D-galactopyranosyl-(1&reg
    • 3)-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1&reg
    • 4)]-O-b-D-galactopyranosyl-(1&reg
    • Fuc-GM1
    • Fucosyl GM1
    • Ganglioside FG1
    • 1-O-[O-(N-Acetyl-alpha-neuraminosyl)-(2→3)-O-[O-6-deoxy-alpha-L-galactopyranosyl-(1→2)-O-beta-D-galactopyranosyl-(1→3)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1→4)]-O-beta-D-galactopyranosyl-(1→4)-beta-D-glucopyranosyl]ceramide
    • N-CBZ-2-AMINO-1,3-PROPANEDIOL
    • Z-Ser-OL
    • Benzyl N-(1,3-dihydroxypropan-2-yl)carbamate
    • Benzyl (1,3-dihydroxypropan-2-yl)carbamate
    • Carbamic acid, [2-hydroxy-1-(hydroxymethyl)ethyl]-, phenylmethyl ester
    • Cbz-serinol
    • benzyl N-[2-hydroxy-1-(hydroxymethyl)ethyl]carbamate
    • 2-Benzylamino-propane-1,3-diol
    • KM1430
    • 2-benzyloxycarbonylamino-1,3-propanediol
    • SY004947
    • 2-(Benzyloxycarbony
    • 71812-11-8
    • FUC-ALPHA1,2GAL-BETA1,3GALNAC-BETA1,4(NEU5AC-ALPHA2,3)GAL-BETA1,4GLC-BETA1,1 CERAMIDE, NH4, BOVINE
    • PD078007
    • N-Cbz-2-amino-1,3-propanediol
    • Inchi: 1S/C11H15NO4/c13-6-10(7-14)12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)
    • InChI Key: QHLPPMZRYNQWML-UHFFFAOYSA-N
    • SMILES: O(C(NC(CO)CO)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 1708.9611123 g/mol
  • Monoisotopic Mass: 1708.9611123 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 200
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 33
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 1710.0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 78.8

N-Cbz-2-amino-1,3-propanediol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Biosynth
OF63366-0.5 mg
Fucosyl-GM1 ganglioside
71812-11-8
0.5 mg
$1,206.98 2023-01-03
Biosynth
OF63366-1 mg
Fucosyl-GM1 ganglioside
71812-11-8
1mg
$1,905.75 2023-01-03
Biosynth
OF63366-2 mg
Fucosyl-GM1 ganglioside
71812-11-8
2mg
$2,795.10 2023-01-03
SHENG KE LU SI SHENG WU JI SHU
sc-280721-500 µg
Fucosylated monosialoganglioside GM1 (NH4+ salt),
71812-11-8
500µg
¥6,769.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-280721-500µg
Fucosylated monosialoganglioside GM1 (NH4+ salt),
71812-11-8
500µg
¥6769.00 2023-09-05
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.